molecular formula C27H27N5O5S B11687766 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11687766
M. Wt: 533.6 g/mol
InChI Key: XQYZUYVAYDYUPJ-LQKURTRISA-N
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Description

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic substituents

Preparation Methods

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. .

Scientific Research Applications

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer research, it has been found to inhibit enzymes like topoisomerase, which are essential for DNA replication in cancer cells. The pathways involved in these mechanisms are complex and often involve multiple steps, including binding to the target enzyme, inhibition of its activity, and subsequent cell death .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a triazole derivative that has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activities associated with this specific compound, supported by relevant studies and findings.

  • Molecular Formula : C24H22N4O3S
  • Molecular Weight : 446.52 g/mol
  • CAS Number : Not specified in the available data.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. A study highlighted that derivatives of triazole-thiones demonstrated activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Triazole derivatives are also noted for their antimicrobial activities. In a comparative study, several triazole compounds were screened against standard microbial strains. The findings revealed that certain derivatives exhibited higher antibacterial activity than antifungal activity, suggesting their potential use in treating bacterial infections .

Enzyme Inhibition

Another significant aspect of the biological activity of triazoles is their ability to inhibit metabolic enzymes. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant in treating various neurological disorders . This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and other cognitive disorders.

Study 1: Anticancer Efficacy

In a study focusing on the synthesis and evaluation of triazole derivatives, one compound demonstrated substantial cytotoxicity against HCT-116 cells with an IC50 value of 6.2 μM. This suggests that modifications in the triazole structure can enhance its anticancer properties .

Study 2: Antimicrobial Screening

A series of synthesized triazole compounds were tested against a panel of bacteria and fungi. The results indicated that while many compounds had moderate antifungal activity, they significantly outperformed existing antibiotics against certain bacterial strains . This highlights their potential as new antimicrobial agents.

Data Summary

Activity Type Cell Line/Organism IC50/Activity Level Reference
AnticancerHCT-1166.2 μM
AnticancerT47D27.3 μM
AntimicrobialVarious BacteriaHigher than reference
Enzyme InhibitionAChESignificant inhibition

Properties

Molecular Formula

C27H27N5O5S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O5S/c1-4-37-22-12-8-9-19(25(22)34)16-28-29-24(33)17-38-27-31-30-26(32(27)20-10-6-5-7-11-20)18-13-14-21(35-2)23(15-18)36-3/h5-16,34H,4,17H2,1-3H3,(H,29,33)/b28-16+

InChI Key

XQYZUYVAYDYUPJ-LQKURTRISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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